9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid 9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 889958-30-9
VCID: VC2783342
InChI: InChI=1S/C12H12O3/c13-11-4-2-1-3-8-5-6-9(12(14)15)7-10(8)11/h5-7H,1-4H2,(H,14,15)
SMILES: C1CCC(=O)C2=C(C1)C=CC(=C2)C(=O)O
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol

9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid

CAS No.: 889958-30-9

Cat. No.: VC2783342

Molecular Formula: C12H12O3

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

9-Oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid - 889958-30-9

Specification

CAS No. 889958-30-9
Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
IUPAC Name 5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-3-carboxylic acid
Standard InChI InChI=1S/C12H12O3/c13-11-4-2-1-3-8-5-6-9(12(14)15)7-10(8)11/h5-7H,1-4H2,(H,14,15)
Standard InChI Key MUIQSPLDRIXVGQ-UHFFFAOYSA-N
SMILES C1CCC(=O)C2=C(C1)C=CC(=C2)C(=O)O
Canonical SMILES C1CCC(=O)C2=C(C1)C=CC(=C2)C(=O)O

Introduction

Chemical Properties and Structure

Structural Characteristics

9-Oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylic acid consists of a benzene ring fused with a seven-membered ring containing a ketone functional group, along with a carboxylic acid group at the 2-position of the benzene ring. This structural arrangement creates a unique reactivity profile that distinguishes it from other organic compounds.

Physical and Chemical Properties

The compound presents as a solid at room temperature with specific properties that facilitate its use in laboratory settings. The table below summarizes its key physical and chemical properties:

PropertyValue
Molecular FormulaC₁₂H₁₂O₃
Molecular Weight204.22 g/mol
CAS Number889958-30-9
Physical StateSolid
Canonical SMILESC1CCC(=O)C2=C(C1)C=C(C=C2)C(=O)O
SolubilitySoluble in organic solvents such as DMSO
Storage ConditionsSealed in dry conditions, store in freezer under -20°C

Spectroscopic Data

Spectroscopic analysis of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylic acid provides critical information for structural confirmation and purity assessment. While specific spectral data is limited in the available sources, researchers typically characterize this compound using techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Mass Spectrometry (MS)

  • Ultraviolet-Visible (UV-Vis) spectroscopy

Preparation Methods

Industrial Production Considerations

For larger-scale production, optimization of reaction parameters becomes essential to ensure high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability of the synthesis process. Purification typically involves recrystallization or column chromatography to obtain the desired product with high purity.

Chemical Reactions

Reaction Types

Due to its functional groups, 9-Oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylic acid can participate in various chemical transformations:

Carboxylic Acid Reactions

The carboxylic acid group can undergo typical reactions including:

  • Esterification with alcohols

  • Amide formation with amines

  • Reduction to alcohols

  • Decarboxylation under appropriate conditions

Ketone Reactions

The ketone functionality allows for reactions such as:

  • Reduction to secondary alcohols

  • Condensation reactions with amines or hydrazines

  • Wittig and related olefination reactions

  • Addition reactions with organometallic reagents

Aromatic Ring Modifications

The benzene ring portion can participate in:

  • Electrophilic aromatic substitution reactions

  • Reduction (under forcing conditions)

  • Coupling reactions with appropriate catalysis

Reagents and Conditions

Common reagents used in reactions with this compound include various reducing agents (such as lithium aluminum hydride and sodium borohydride), oxidizing agents (potassium permanganate, chromium trioxide), nucleophiles, and electrophiles under specific conditions tailored to the desired transformation.

Applications in Scientific Research

Chemical Building Block

9-Oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylic acid serves as an important building block in organic synthesis, contributing to the development of new chemical entities with potential applications in various fields. Its bifunctional nature makes it particularly valuable for constructing more complex molecular architectures.

Biological Activities Investigation

Research into the biological activities of this compound and its derivatives has potential applications in drug discovery. The presence of both aromatic and aliphatic regions in its structure, along with the carboxylic acid and ketone functional groups, provides opportunities for interactions with biological targets such as enzymes and receptors.

Materials Science Applications

The unique structural features of this compound also make it a candidate for applications in materials science, particularly in the development of functional materials with specific properties. The aromatic system can contribute to electronic properties, while the functional groups provide sites for further modification and potential cross-linking.

Comparison with Similar Compounds

Structural Analogues

Several structurally related compounds share similarities with 9-Oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylic acid but differ in key aspects:

CompoundStructural RelationshipKey Differences
1-Oxo-2,3-dihydro-1H-indene-5-carboxylic acidRelated ring systemSmaller ring size (five-membered vs. seven-membered)
8-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acidSimilar functional group arrangementDifferent ring system (naphthalene vs. benzoannulene)
5-Oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acidPositional isomerDifferent position of ketone group
6,7,8,9-tetrahydrobenzoindole-2-carboxylic acidNitrogen-containing analogueContains nitrogen in the structure (indole vs. benzoannulene)

Comparative Reactivity

The reactivity of 9-Oxo-6,7,8,9-tetrahydro-5H-benzo annulene-2-carboxylic acid compared to its structural analogues is influenced by several factors:

  • Ring size affects the strain and conformation of the molecule

  • Position of functional groups impacts electronic distribution

  • Presence of heteroatoms alters the electronic properties

These differences result in variations in reaction rates, selectivity, and product distribution when these compounds are subjected to similar reaction conditions.

Hazard TypeClassification
Signal WordWarning
Hazard StatementsH315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapors/spray)
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)

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